molecular formula C19H17N5O B2521567 4-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}MORPHOLINE CAS No. 153488-39-2

4-{2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}MORPHOLINE

Cat. No.: B2521567
CAS No.: 153488-39-2
M. Wt: 331.379
InChI Key: HGHHSOUSKWHOPZ-UHFFFAOYSA-N
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Description

4-{2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}morpholine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazoloquinazoline core with a morpholine ring, making it a promising candidate for various biological activities.

Properties

IUPAC Name

4-(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-2-6-14(7-3-1)17-21-18-15-8-4-5-9-16(15)20-19(24(18)22-17)23-10-12-25-13-11-23/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHHSOUSKWHOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}morpholine typically involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with morpholine. One common starting material is 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, which is synthesized from anthranilic acid . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce triazoloquinazoline derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antitubercular, and anti-HIV activities.

    Medicine: Potential therapeutic agent for treating infections and diseases caused by resistant strains of bacteria and viruses.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in pathogens. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby preventing the replication and survival of bacteria and viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}morpholine stands out due to its unique combination of a triazoloquinazoline core and a morpholine ring, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound for further research and development.

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